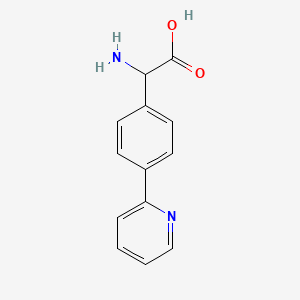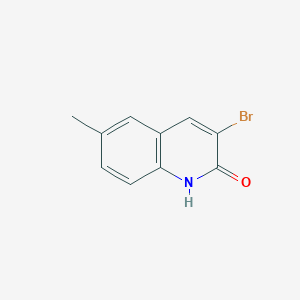
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a methyl group, a 2-methylprop-2-enyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-methylprop-2-enyl)benzene: Similar structure but lacks the methylsulfanyl group.
2-Methyl-4-(2-methylprop-2-enyl)phenol: Contains a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C12H16S |
|---|---|
Molecular Weight |
192.32 g/mol |
IUPAC Name |
2-methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3 |
InChI Key |
VNMYRASYZZCOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)






